molecular formula C8H16NO6P B3224043 Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate CAS No. 1227060-32-3

Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate

Cat. No.: B3224043
CAS No.: 1227060-32-3
M. Wt: 253.19 g/mol
InChI Key: VVUQLBMPSNBFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate is a specialized synthetic building block of significant value in organic and medicinal chemistry. Its primary research application is as a versatile precursor for the stereoselective synthesis of complex, unnatural α-amino acids, which are crucial for developing pharmaceuticals and studying biological processes . The compound is synthesized through a Michaelis-Arbuzov-like reaction, where N-acyl-2-triphenylphosphonioglycinate tetrafluoroborates react with trimethyl phosphite, yielding the target product in good to very high yields . This method provides a convenient route to access this important glycine cation equivalent. As a glycine cation equivalent, it allows researchers to introduce a protected and activated glycine unit into molecular frameworks, enabling the construction of diverse amino acid derivatives that are otherwise challenging to prepare . This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Specific physical and chemical property data (e.g., melting point, boiling point) for this specific compound are not currently widely published in commercial databases. Researchers are advised to consult the primary literature for detailed synthetic protocols and handling procedures.

Properties

IUPAC Name

ethyl 2-acetamido-2-dimethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO6P/c1-5-15-8(11)7(9-6(2)10)16(12,13-3)14-4/h7H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUQLBMPSNBFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(NC(=O)C)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate is a phosphorus-containing amino acid derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. Initially, a precursor is formed through the reaction of dimethoxyphosphoryl chloride with glycine derivatives, followed by acylation to yield the final product. This method has been reported to be cost-effective and efficient, achieving good yields in laboratory conditions .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, particularly targeting enzymes such as d-Ala:d-Ala ligase .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit alanine racemase, which is crucial for the synthesis of peptidoglycan in bacterial cell walls. This inhibition leads to an accumulation of toxic intermediates, ultimately resulting in bacterial cell death .

Case Studies

  • In Vivo Studies on Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls. Mice receiving the compound showed improved survival rates and reduced symptoms of infection .
  • Mechanism Exploration : Investigations into the compound's mechanism revealed that it forms covalent bonds with active site residues in target enzymes, leading to irreversible inhibition. This was confirmed through kinetic studies and structural analysis using X-ray crystallography .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the acyl group or the dimethoxyphosphoryl moiety can enhance or diminish its antimicrobial potency.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Acyl group length increaseIncreased activity
Replacement of dimethoxy groupDecreased activity
Introduction of halogen substituentsEnhanced potency

Scientific Research Applications

Introduction to Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate

This compound is a compound that has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a dimethoxyphosphoryl group, makes it a versatile intermediate for synthesizing bioactive molecules.

Synthesis and Preparation

The preparation of this compound has been optimized through practical methods. A notable two-step synthesis process has been developed, which achieves an overall yield of approximately 80%. This method emphasizes cost-effectiveness and efficiency, making it suitable for large-scale applications in research and industry .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Steps RequiredCost-Effectiveness
Conventional Synthesis50-604Moderate
Optimized Two-Step Process802High

Applications in Organic Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility is particularly evident in the following areas:

  • Pharmaceutical Intermediates : It is used to synthesize compounds with potential therapeutic effects, including anti-inflammatory and analgesic agents.
  • Organocatalysis : The compound plays a role in organocatalytic reactions, where it can facilitate the formation of complex structures with high enantioselectivity .
  • Wadsworth-Emmons Reaction : It is employed in the Wadsworth-Emmons reaction to create α,β-dehydro compounds, which are important in medicinal chemistry for developing new drugs .

Case Study: Synthesis of Telcagepant

One significant application of this compound is its role in the synthesis of telcagepant, a CGRP receptor antagonist used for migraine treatment. The synthesis involves using this compound as an intermediate, demonstrating its importance in developing effective pharmaceuticals. The process has been scaled up successfully to produce over 10 kg batches with high purity (>99.8%) .

Research indicates that derivatives of this compound exhibit promising biological activities. For instance:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
  • Cytotoxic Effects : Certain modifications of this compound have been tested for cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Compound DerivativeActivity TypeReference Source
Ethyl N-acetyl derivativeAnti-inflammatory
Dimethoxyphosphoryl variantCytotoxic against cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of glycinate derivatives arises from variations in substituents at the N-acyl and phosphoryl positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate N-acyl, dimethoxyphosphoryl High reactivity in cyclization; used in antitumor agents
Ethyl N-[bis(methylthio)methylene]glycinate () Bis(methylthio)methylene Syrupy consistency; precursor for sulfur-containing heterocycles
Ethyl N-(5-Cyano-2-dimethylamino-6-oxo-6H-1,3-oxazine-4-yl)glycinate () Cyano, dimethylamino, oxazine ring Heterocyclic framework; potential bioactivity
Ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate () Cyano, ethoxycarbonyl Intermediate for α-amino acid derivatives; moderate yield (47–80%)
Ethyl N-salicylideneglycinate () Salicylidene (Schiff base) Photoluminescent properties; resonance-assisted hydrogen bonding

Research Findings and Data Tables

Table 1: Yield Comparison of Glycinate Derivatives

Compound Synthetic Step Yield (%) Reference
This compound Phosphorylation 72–94
Ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (Compound 2, ) Glycinate coupling 80
Ethyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Bredereck’s reagent reaction 72

Critical Analysis of Divergent Evidence

  • Synthetic Routes: While highlights the efficiency of dimethoxyphosphoryl glycinates in P–N bond formation, emphasizes cyano-ethoxycarbonyl derivatives for α-amino acid synthesis. These differences underscore the role of substituents in directing reactivity .
  • Biological vs. Material Applications : Antitumor activity is exclusive to phosphorylated glycinates (), whereas salicylidene derivatives are prioritized in photophysics (), reflecting structure-function divergence.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of acylated glycine derivatives with phosphorylated aldehydes. For example, ethyl glyoxylate derivatives (e.g., ethyl N-(diphenylmethylene)glycinate) undergo condensation with phosphorylated reagents under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene . Optimization involves controlling stoichiometry, reaction time (typically 12–24 hours), and catalyst loading (1–5 mol%) to minimize side products like pyrroles or pyridines .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point : Verify consistency with literature values (e.g., 50–55°C for analogous glycinate esters) .
  • NMR Spectroscopy : Identify key signals (e.g., the dimethylphosphoryl group at δ 3.7–3.9 ppm in 31^{31}P NMR and ester carbonyl at δ 170–175 ppm in 13^{13}C NMR) .
  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 210–220 nm) to assess purity (>98% by area normalization) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is moisture-sensitive. Store under inert gas (N2_2 or Ar) at 2–8°C in sealed, desiccated containers. Monitor degradation via periodic TLC or HPLC, as hydrolysis of the phosphoryl group can occur in humid environments .

Advanced Research Questions

Q. How does the dimethylphosphoryl moiety influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The phosphoryl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbonyl. Kinetic studies using 31^{31}P NMR can track reaction progress, while computational modeling (DFT) evaluates transition states. Compare reactivity with non-phosphorylated analogs (e.g., ethyl N-acetylglycinate) to quantify activation barriers .

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from substituent effects on the acyl group. For example, bulkier acyl chains (e.g., benzoyl vs. acetyl) may sterically hinder phosphorylation. Systematically vary substituents and use Design of Experiments (DoE) to model yield dependencies. Reference case studies where glycine ester derivatives produced divergent products (e.g., pyrroles vs. pyridines) under similar conditions .

Q. What advanced applications does this compound have in bioactive molecule design?

  • Methodological Answer : The phosphoryl group enables metal coordination, making it useful in catalytic systems or enzyme inhibitors. For insecticidal applications (e.g., meta-diamide scaffolds), introduce fluorinated aryl groups at the N-acyl position and evaluate bioactivity against Lepidopteran pests via LC50_{50} assays. Structural analogs with bromine substitutions showed 100% mortality at 0.1 mg/L .

Q. How can researchers validate the compound’s role in multi-step cascades, such as cycloadditions or tandem phosphorylation-acylation?

  • Methodological Answer : Use real-time monitoring techniques like in-situ IR or mass spectrometry to track intermediates. For example, in [1+4] cycloadditions with isocyanides, isolate the initial adduct before phosphorylation. Compare kinetic profiles with/without Lewis acid catalysts (e.g., ZnCl2_2) to optimize step efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate
Reactant of Route 2
Reactant of Route 2
Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.